molecular formula C16H10ClFN2O2 B1638734 3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B1638734
M. Wt: 316.71 g/mol
InChI Key: MWAUKOBYHNHJBI-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chloro and fluoro substituents on the phenyl ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and fluoro substituents: This step often involves electrophilic aromatic substitution reactions using reagents like chlorine and fluorine sources.

    Formation of the acrylic acid moiety: This can be done through the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or fluorine sources in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the chloro and fluoro substituents.

    6-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure but lacks the fluoro substituent.

    2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the chloro substituent.

Uniqueness

3-(6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and potential biological activity. This dual substitution pattern is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H10ClFN2O2

Molecular Weight

316.71 g/mol

IUPAC Name

(E)-3-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H10ClFN2O2/c17-11-3-7-14-19-16(10-1-4-12(18)5-2-10)13(20(14)9-11)6-8-15(21)22/h1-9H,(H,21,22)/b8-6+

InChI Key

MWAUKOBYHNHJBI-SOFGYWHQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)/C=C/C(=O)O)F

SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=CC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=CC(=O)O)F

Origin of Product

United States

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